(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Phenylmethoxypyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenylmethoxypyridinyl group to the enamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or other functional groups to their reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide: can be compared with other enamides or compounds with similar functional groups.
N-(2-chlorophenyl)-3-phenylprop-2-enamide: Lacks the pyridinyl group.
(E)-3-(2-chlorophenyl)-N-(3-methoxypyridin-2-yl)prop-2-enamide: Lacks the phenyl group.
Uniqueness
The presence of both the chlorophenyl and phenylmethoxypyridinyl groups in this compound may confer unique chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
Biological Activity
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of enaminones, exhibits a diverse range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN3O2, with a molecular weight of approximately 353.81 g/mol. The compound features a chlorophenyl group, a pyridine moiety, and an enamide functional group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H18ClN3O2 |
Molecular Weight | 353.81 g/mol |
LogP | 3.9 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression, suggesting potential therapeutic applications in treating these conditions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases.
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both of which are involved in inflammatory responses. The IC50 values for these enzyme assays indicate potent inhibition compared to standard anti-inflammatory drugs.
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema by approximately 50% compared to the control group.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-10-5-4-9-17(18)12-13-20(25)24-21-19(11-6-14-23-21)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,23,24,25)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHIGFAEPOIWAE-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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